![molecular formula C12H12BrN3O4 B12943679 2,2'-(((5-Bromo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid CAS No. 89218-95-1](/img/structure/B12943679.png)
2,2'-(((5-Bromo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(((5-Bromo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 5-position of the benzimidazole ring, which can influence its chemical reactivity and biological properties.
Métodos De Preparación
The synthesis of 2,2’-(((5-Bromo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Bromination: The benzimidazole core is then brominated at the 5-position using bromine or a brominating agent like N-bromosuccinimide (NBS).
Introduction of the diacetic acid moiety: This step involves the reaction of the brominated benzimidazole with a suitable diacetic acid derivative under basic conditions to form the final product.
Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to meet commercial demands.
Análisis De Reacciones Químicas
2,2’-(((5-Bromo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,2’-(((5-Bromo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s benzimidazole core makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Benzimidazole derivatives are known for their pharmacological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be explored for similar therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mecanismo De Acción
The mechanism of action of 2,2’-(((5-Bromo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid is likely related to its ability to interact with biological targets, such as enzymes or receptors. The bromine atom and the benzimidazole core can facilitate binding to these targets, potentially inhibiting their activity or altering their function. The exact molecular pathways involved would depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar compounds to 2,2’-(((5-Bromo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid include other benzimidazole derivatives, such as:
2-(2’-Benzimidazolyl)acetic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chloro-1H-benzo[d]imidazole-2-acetic acid: Contains a chlorine atom instead of bromine, which can influence its chemical and biological properties.
2-(1H-Benzimidazol-2-yl)propanoic acid: Features a different alkyl chain, affecting its solubility and reactivity.
The uniqueness of 2,2’-(((5-Bromo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other benzimidazole derivatives.
Propiedades
Número CAS |
89218-95-1 |
|---|---|
Fórmula molecular |
C12H12BrN3O4 |
Peso molecular |
342.15 g/mol |
Nombre IUPAC |
2-[(6-bromo-1H-benzimidazol-2-yl)methyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C12H12BrN3O4/c13-7-1-2-8-9(3-7)15-10(14-8)4-16(5-11(17)18)6-12(19)20/h1-3H,4-6H2,(H,14,15)(H,17,18)(H,19,20) |
Clave InChI |
GPBCLZMVAILAOH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)NC(=N2)CN(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



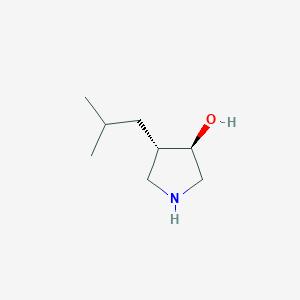
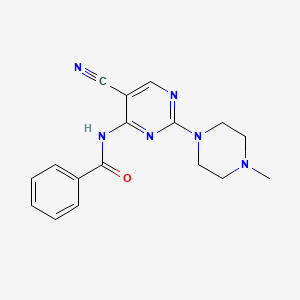
![tert-butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate](/img/structure/B12943619.png)
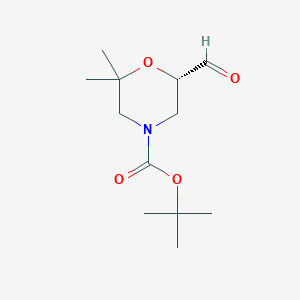
![1-Azabicyclo[3.3.1]nonane-5-carboxylic acid](/img/structure/B12943626.png)
![(2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride](/img/structure/B12943630.png)
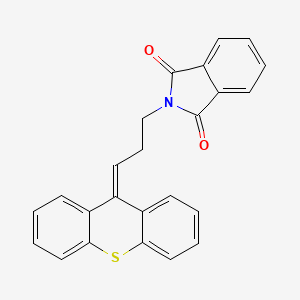
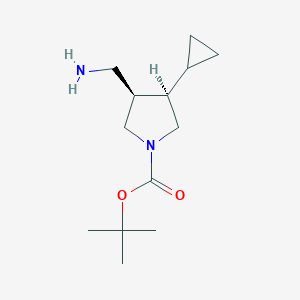
![1,4-Dioxa-10-azadispiro[4.2.58.25]pentadecan-9-one](/img/structure/B12943657.png)
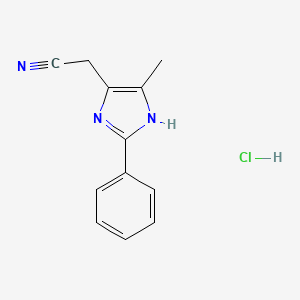
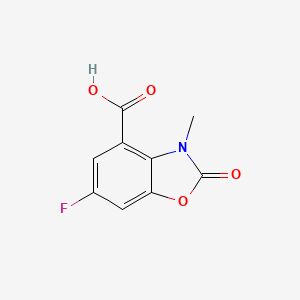
![2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12943666.png)
![2-(tert-Butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid](/img/structure/B12943668.png)
